molecular formula C7H11N3O2 B1610141 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione CAS No. 110472-90-7

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1610141
M. Wt: 169.18 g/mol
InChI Key: FPJMMVWPHPRAMW-UHFFFAOYSA-N
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Description

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione, commonly known as CPP, is a pyrimidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a versatile compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism Of Action

The mechanism of action of CPP is not fully understood, but it is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptors are critical for synaptic plasticity and learning and memory. By inhibiting NMDA receptors, CPP may enhance long-term potentiation and improve cognitive function. CPP may also have other mechanisms of action, such as inhibiting the activity of enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

CPP has been shown to have various biochemical and physiological effects. In neuroscience, CPP has been shown to enhance long-term potentiation and improve cognitive function. In cancer research, CPP has been shown to inhibit the growth of cancer cells and induce apoptosis. CPP has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

CPP has several advantages for lab experiments, including its ability to enhance long-term potentiation and inhibit cancer cell growth. However, CPP has limitations, such as its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for the study of CPP. One area of research is the development of CPP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the potential therapeutic effects of CPP in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of action of CPP and its potential applications in drug development.

Scientific Research Applications

CPP has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, CPP has been shown to enhance long-term potentiation, a process that is critical for learning and memory. CPP has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. In cancer research, CPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. CPP has also been studied for its potential use in drug development, as it has been shown to enhance the efficacy of certain drugs.

properties

IUPAC Name

6-amino-3-propyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJMMVWPHPRAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452500
Record name 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione

CAS RN

110472-90-7
Record name 6-Amino-3-propylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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